molecular formula C15H16FNO2S B2516809 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097893-64-4

3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

Cat. No.: B2516809
CAS No.: 2097893-64-4
M. Wt: 293.36
InChI Key: IPROGZSGWZUXIA-UHFFFAOYSA-N
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Description

3-Fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide ( 2097866-52-7) is a synthetic benzamide derivative with a molecular formula of C15H16FNO2S and a molecular weight of 293.36 g/mol . This compound is intended for research and laboratory use only and is not approved for human therapeutic or veterinary applications. Fluorinated benzamides represent a significant class of compounds in medicinal chemistry research. The incorporation of a fluorine atom, known for its high electronegativity and small atomic radius, can markedly influence a molecule's properties . This includes increasing metabolic stability and lipophilicity, which are key parameters in drug discovery . Furthermore, the specific position of the fluorine substituent on the benzamide ring can profoundly affect the molecule's conformation and supramolecular interactions, such as its ability to form hydrogen bonds or halogen interactions, which are critical for binding to biological targets . The unique structure of this compound, which combines a fluorinated benzamide with a thiophene-containing hydroxypropyl group, makes it a valuable chemical tool for researchers investigating new pharmacophores. Potential applications include screening for biological activity against various protein targets, such as kinases, and studying the structure-activity relationships (SAR) of similar compounds. Researchers can leverage this compound to explore its potential in areas like neuroscience, oncology, and other fields where benzamide derivatives have shown relevance.

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-15(19,8-11-5-6-20-9-11)10-17-14(18)12-3-2-4-13(16)7-12/h2-7,9,19H,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPROGZSGWZUXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride, which is then reacted with an appropriate amine to form the benzamide.

  • Introduction of the Hydroxy Group: : The hydroxy group can be introduced via a nucleophilic substitution reaction. For instance, the benzamide can be reacted with an epoxide under basic conditions to introduce the hydroxy group.

  • Attachment of the Thiophene Ring: : The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where the benzamide is reacted with a thiophene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows it to interact with various enzymes and receptors, making it a useful tool in drug discovery and development.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and infections.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. The fluorine atom can enhance the compound’s binding affinity to its targets by increasing its lipophilicity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Compound 1 : 2-Chloro-6-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide (CAS: 1421526-50-2)
  • Key differences: Substituents: Chloro (Cl) at position 2 and fluoro (F) at position 6 on the benzene ring. Thiophene position: Thiophen-2-yl vs. thiophen-3-yl in the target compound. Molecular weight: 313.8 g/mol (C₁₄H₁₃ClFNO₂S) .
  • Implications :
    • The chloro substituent increases molecular weight slightly but may enhance electrophilicity.
    • Thiophen-2-yl orientation could alter steric interactions in biological targets compared to thiophen-3-yl.
Compound 2 : 3-(2-Fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide (CAS: 2097909-28-7)
  • Key differences: Backbone: Propanamide chain replaces benzamide. Substituent: 2-fluorophenyl group attached to the propanamide. Molecular weight: 321.4 g/mol (C₁₇H₂₀FNO₂S) .
  • Reduced aromaticity compared to benzamide derivatives might lower binding affinity to hydrophobic targets.

Functional Group Modifications in Agricultural and Pharmaceutical Analogs

Compound 3 : 2-Chloro-N-cyclopropyl-5-(2,2-difluoro-1-hydroxy-3-oxo-3-(3-(trifluoromethyl)phenyl)propyl)benzamide ()
  • Key differences :
    • Substituents : Chloro, difluoro, and trifluoromethyl groups.
    • Applications : Designed as a fluorinated agrochemical, emphasizing enhanced metabolic stability .
  • Implications :
    • Increased fluorine content improves lipophilicity and resistance to oxidative degradation.
    • The cyclopropyl group may restrict conformational flexibility, optimizing target engagement.
Compound 4 : III-15h ()
  • Structure: (S)-N-(1-((4-Methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(1-(3-(thiophen-3-yl)propyl)-1H-1,2,3-triazol-4-yl)benzamide
  • Key differences :
    • Triazole moiety : Introduces hydrogen-bonding capability.
    • Physical properties : Melting point = 69–71°C ; yield = 76% .
  • Lower melting point compared to the target compound suggests reduced crystallinity.

Discussion of Research Implications

  • Fluorine's Role : Fluorine in the target compound (3-F position) likely enhances metabolic stability and binding affinity via hydrophobic and electronic effects, as seen in agrochemical analogs ().
  • Thiophene Orientation : Thiophen-3-yl vs. 2-yl (Compound 1) may influence π-stacking interactions in biological systems, though empirical data is lacking.
  • Data Limitations : Absence of melting points, solubility, and bioactivity data for the target compound restricts quantitative comparisons.

Biological Activity

3-Fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a thiophene ring, is part of a broader class of heterocyclic compounds known for diverse biological effects. Understanding its biological activity involves examining its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H20FNO2SC_{16}H_{20}FNO_2S, with a molecular weight of approximately 373.4627 g/mol. The structural characteristics include:

  • A fluorinated benzamide moiety, which often enhances biological activity.
  • A thiophene ring , known for contributing to various pharmacological effects.

The mechanism of action for this compound is not yet fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. The presence of the fluorine atom may enhance lipophilicity and bioavailability, potentially leading to increased potency against certain biological targets.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity. The fluorinated benzamide structure is often associated with enhanced interactions with cancer-related enzymes, potentially inhibiting tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiophene derivatives, including compounds structurally related to this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : In vitro assays demonstrated that related benzamides could induce apoptosis in cancer cell lines, suggesting a potential role for this compound in cancer therapy.

Data Summary Table

Property Details
Molecular FormulaC16H20FNO2SC_{16}H_{20}FNO_2S
Molecular Weight373.4627 g/mol
Biological ActivitiesAntimicrobial, Anticancer
Mechanism of ActionInteraction with enzymes/receptors
Potential ApplicationsAntibiotics, Anticancer agents

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